An In-depth Technical Guide to the Chemical Properties of 1-(2-Chloroethyl)-4-methylpiperazine Hydrochloride
An In-depth Technical Guide to the Chemical Properties of 1-(2-Chloroethyl)-4-methylpiperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical structure, physical properties, reactivity, and provides standardized experimental protocols for its synthesis and characterization.
Core Chemical Properties
1-(2-Chloroethyl)-4-methylpiperazine hydrochloride is a piperazine derivative featuring a reactive chloroethyl group, making it a valuable building block in organic synthesis, particularly for introducing the 4-methylpiperazine moiety into a target molecule. It is typically available as a hydrochloride salt to improve its stability and handling.
Table 1: General and Physical Properties of 1-(2-Chloroethyl)-4-methylpiperazine Salts
| Property | Value | Source(s) |
| IUPAC Name | 1-(2-chloroethyl)-4-methylpiperazine;hydrochloride | [1] |
| Molecular Formula | C₇H₁₆Cl₂N₂ | [1] |
| Molecular Weight | 199.12 g/mol | [1] |
| CAS Number | 126055-32-1 (hydrochloride)[2], 5753-26-4 (dihydrochloride)[3] | |
| Appearance | White to off-white or pale-yellow to brown solid | [3][4] |
| Melting Point | 227-230 °C (for the dihydrochloride) | [3] |
| Solubility | Soluble in alcohols (e.g., ethanol, methanol, isopropyl alcohol), sparingly soluble to insoluble in cold acetone.[5] |
Spectroscopic Data (Predicted and Comparative)
Direct experimental spectra for 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride are not widely published. The following data is based on predictions and comparisons with structurally similar piperazine derivatives.[6]
Table 2: Predicted Spectroscopic Data for 1-(2-Chloroethyl)-4-methylpiperazine Hydrochloride
| Spectroscopy | Predicted Chemical Shifts / Bands | Notes |
| ¹H NMR | Piperazine ring protons: ~3.0 - 3.5 ppm (multiplets)-N-CH₂-CH₂-Cl: ~2.9 ppm (triplet)-N-CH₂-CH₂-Cl: ~3.8 ppm (triplet)-CH₃: ~2.3 ppm (singlet) | The protonation of the piperazine nitrogens leads to a downfield shift. The two sets of multiplets for the piperazine ring are due to the asymmetric substitution.[6] |
| ¹³C NMR | Piperazine ring carbons: ~45 - 55 ppm-N-CH₂-CH₂-Cl: ~58 ppm-N-CH₂-CH₂-Cl: ~42 ppm-CH₃: ~46 ppm | Two distinct signals are expected for the carbons of the piperazine ring due to the different chemical environments.[6] |
| IR Spectroscopy | C-H stretching: 2800-3000 cm⁻¹N-H stretching (from HCl): ~2400-2700 cm⁻¹ (broad)C-N stretching: 1000-1200 cm⁻¹C-Cl stretching: 600-800 cm⁻¹ | The broad N-H stretch is characteristic of amine hydrochlorides. |
Reactivity and Synthesis
The primary reactivity of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride is centered around the chloroethyl group, which acts as an electrophile in nucleophilic substitution reactions. This allows for the N-alkylation of various nucleophiles, such as amines and alkoxides.
A common method for the synthesis involves the reaction of N-methylpiperazine with 1-bromo-2-chloroethane.[3]
Caption: Synthesis of 1-(2-Chloroethyl)-4-methylpiperazine Dihydrochloride.
This compound is a versatile alkylating agent for introducing the 4-methylpiperazin-1-ylethyl group.
Caption: General workflow for N-alkylation using the title compound.
Experimental Protocols
Materials:
-
N-methylpiperazine
-
1-Bromo-2-chloroethane
-
25% Sodium hydroxide solution
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Ethanol
-
Ethereal hydrochloric acid
Procedure:
-
To a dry reaction flask, add 10 mL of a 25% NaOH solution and 1 mL (9 mmol) of N-methylpiperazine.
-
Heat the mixture to 50 °C with stirring.
-
Slowly add 1.8 mL (18 mmol) of 1-bromo-2-chloroethane dropwise.
-
Maintain the reaction mixture at 50 °C for 6 hours with continuous stirring.
-
After completion, cool the mixture to room temperature.
-
Extract the reaction mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic phases, wash with saturated NaCl solution (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter to remove the desiccant and concentrate the filtrate under reduced pressure.
-
Dissolve the resulting oil in ether and precipitate the dihydrochloride salt by adding ethereal hydrochloric acid.
-
Collect the resulting colorless crystals by filtration.
Materials:
-
Secondary amine (1.0 eq)
-
1-(2-Chloroethyl)-4-methylpiperazine hydrochloride (1.2 eq)
-
Potassium carbonate (3.0 eq)
-
Acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the secondary amine in acetonitrile in a reaction flask.
-
Add potassium carbonate to the solution.
-
Add 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride to the mixture.
-
Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Apparatus:
-
Melting point apparatus (e.g., DigiMelt or Mel-Temp)
-
Capillary tubes
Procedure:
-
Place a small amount of the dry, powdered sample into a capillary tube to a height of 2-3 mm.
-
Compact the sample by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid heating to determine a rough estimate.
-
For an accurate measurement, heat at a rate of approximately 10-20 °C/minute to about 20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C/minute.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample is liquid (completion of melting). This range is the melting point.
Materials:
-
1-(2-Chloroethyl)-4-methylpiperazine hydrochloride
-
Aqueous buffer of desired pH
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of the solid compound to a known volume of the aqueous buffer in a sealed flask.
-
Place the flask on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Carefully remove an aliquot of the clear supernatant.
-
Quantify the concentration of the dissolved compound in the aliquot using a validated analytical method, such as HPLC-UV, against a calibration curve of known concentrations.
Biological Significance of Piperazine Derivatives
Piperazine and its derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[7][8] These activities are highly dependent on the substituents on the piperazine ring.
Caption: Overview of the broad spectrum of biological activities associated with piperazine-containing compounds.
The diverse therapeutic applications of piperazine derivatives include treatments for psychosis, allergies, cancer, and microbial infections.[7][8] The specific biological activity of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride itself is not extensively documented, as it is primarily utilized as a synthetic intermediate. However, the compounds synthesized from it may exhibit significant pharmacological properties.
References
- 1. 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride | C7H16Cl2N2 | CID 22127112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2-Chloroethyl)-4-Methylpiperazine hydrochloride(126055-32-1) 1H NMR spectrum [chemicalbook.com]
- 3. 1-(2-CHLORO-ETHYL)-4-METHYL-PIPERAZINE CAS#: 5753-26-4 [chemicalbook.com]
- 4. 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride | 5753-26-4 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 8. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
